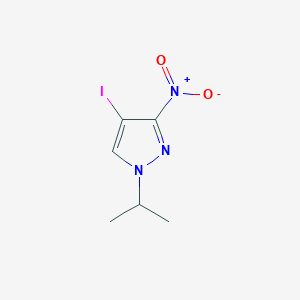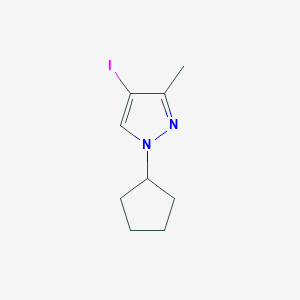![molecular formula C7H5N3O2 B3047219 Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid CAS No. 1356016-45-9](/img/structure/B3047219.png)
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
概述
描述
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused pyrrole and triazine rings, which contribute to its unique chemical properties and biological activities. It is an integral part of several kinase inhibitors and nucleoside drugs, making it a valuable scaffold in the design of therapeutic agents .
作用机制
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a promising fused heterocycle that targets kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets, the kinases, by inhibiting their activity .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . By inhibiting these pathways, the compound can slow down the growth and division of cancer cells .
Pharmacokinetics
It has been observed that compounds with this scaffold show low rates of glucuronidation, an indication of higher metabolic stability . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and division . This is achieved by targeting and inhibiting kinases, which play a crucial role in these processes .
生化分析
Biochemical Properties
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is known to interact with specific proteins or enzymes that are dysregulated in diseases . It has been found to be an integral part of several kinase inhibitors . Kinase inhibition is one of the most successful approaches in targeted therapy .
Cellular Effects
The effects of this compound on cells are primarily related to its role in kinase inhibition . By targeting specific proteins or enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role as a kinase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that several kinase inhibitors containing this compound have been approved for therapeutic use , indicating its stability and long-term effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired triazine compound . Another method includes the formation of triazinium dicyanomethylide, followed by cyclization to produce the target compound .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic methodologies that utilize readily available starting materials. Transition metal-mediated synthesis and multistep synthesis are commonly employed to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
科学研究应用
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has a wide range of scientific research applications:
相似化合物的比较
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the same core structure but lacks the carboxylic acid functionality.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These include various substituted derivatives that exhibit different biological activities and chemical properties.
Other fused heterocycles: Compounds like pyrrolopyrazines and pyrrolopyrimidines, which also contain fused ring systems and are used in similar applications.
The uniqueness of this compound lies in its specific combination of structural features and biological activities, making it a valuable scaffold for drug development and other scientific research applications .
属性
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-2-1-5-3-8-4-9-10(5)6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMNWRMUBOJYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728715 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-45-9 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Methyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047150.png)
![4-(4-Fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047151.png)




